molecular formula C13H13Cl2NO3 B12084361 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid

2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid

Cat. No.: B12084361
M. Wt: 302.15 g/mol
InChI Key: CEJAFXRNLBHTRO-MDZDMXLPSA-N
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Description

2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, ethyl, methyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the anilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated anilino acids and derivatives with varying substituents on the aromatic ring.

Uniqueness

What sets 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

(E)-2,3-dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H13Cl2NO3/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(18)19/h4-6H,3H2,1-2H3,(H,16,17)(H,18,19)/b10-9+

InChI Key

CEJAFXRNLBHTRO-MDZDMXLPSA-N

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C(=C(/C(=O)O)\Cl)/Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=C(C(=O)O)Cl)Cl)C

Origin of Product

United States

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